

# Mass Spectrometry of 5-Oxohexanenitrile: A Comparative Fragmentation Analysis

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## Compound of Interest

Compound Name: 5-Oxohexanenitrile

Cat. No.: B084432

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For researchers, scientists, and professionals in drug development, understanding the fragmentation patterns of novel compounds is crucial for structural elucidation and impurity profiling. This guide provides a detailed analysis of the electron ionization (EI) mass spectrum of **5-oxohexanenitrile** and compares its fragmentation behavior with that of structurally related compounds, 2-hexanone and hexanenitrile. This comparative approach highlights the influence of each functional group—the ketone and the nitrile—on the overall fragmentation pathway.

## Executive Summary

The mass spectrum of **5-oxohexanenitrile** is characterized by a molecular ion peak and several key fragment ions resulting from predictable cleavage patterns associated with its ketone and nitrile functionalities. By comparing its spectrum with those of 2-hexanone and hexanenitrile, we can discern the distinct contributions of the carbonyl and cyano groups to the fragmentation process. This analysis provides a foundational understanding for identifying similar structures in complex mixtures.

## Experimental Protocols

The mass spectra discussed in this guide were obtained using electron ionization (EI) mass spectrometry.

General Experimental Setup:

- Ionization Method: Electron Ionization (EI) at 70 eV.

- Mass Analyzer: Quadrupole or magnetic sector mass analyzer.
- Sample Introduction: Gas chromatography (GC) or direct insertion probe.
- Data Acquisition: The mass-to-charge ratio ( $m/z$ ) and relative abundance of the ions are recorded.

For the purposes of this guide, the data presented is based on the publicly available spectra from the NIST/EPA/NIH Mass Spectral Library.

## Comparative Fragmentation Analysis

The fragmentation of **5-oxohexanenitrile** ( $C_6H_9NO$ , Molecular Weight: 111.14 g/mol ) is best understood by examining the fragmentation of its constituent functional groups, as represented by 2-hexanone ( $C_6H_{12}O$ , Molecular Weight: 100.16 g/mol ) and hexanenitrile ( $C_6H_{11}N$ , Molecular Weight: 97.16 g/mol ).

## Data Presentation

The following table summarizes the major fragment ions observed in the EI-MS of **5-oxohexanenitrile**, 2-hexanone, and hexanenitrile.

| m/z | Proposed Fragment Ion   | 5-Oxohexanenitrile (Relative Intensity %) | 2-Hexanone (Relative Intensity %) | Hexanenitrile (Relative Intensity %) |
|-----|---|---|-----------------------------------|--------------------------------------|
| 111 | $[M]^+ \cdot$<br>(C <sub>6</sub> H <sub>9</sub> NO) <sup>+•</sup> | 1   | -                                 | -                                    |
| 100 | $[M]^+ \cdot$ (C <sub>6</sub> H <sub>12</sub> O) <sup>+•</sup>    | -   | 5                                 | -                                    |
| 97  | $[M]^+ \cdot$ (C <sub>6</sub> H <sub>11</sub> N) <sup>+•</sup>    | -   | -                                 | 2                                    |
| 96  | $[M-CH_3]^+$  | 15  | -                                 | -                                    |
| 83  | $[M-CO]^+ \cdot$ or $[M-HCN]^+ \cdot$                             | 5   | -                                 | 20                                   |
| 71  | $[C_4H_7O]^+$   | 8   | 30                                | -                                    |
| 69  | $[C_4H_5O]^+$ or $[C_5H_9]^+$                                     | 20  | 10                                | 15                                   |
| 58  | McLafferty Rearrangement Ion                                      | 30  | 45                                | -                                    |
| 55  | $[C_4H_7]^+$  | 25  | 20                                | 35                                   |
| 43  | $[CH_3CO]^+$  | 100                                       | 100                               | -                                    |
| 41  | $[C_3H_5]^+$ or $[C_2H_3N]^+ \cdot$                               | 60  | 35                                | 100                                  |

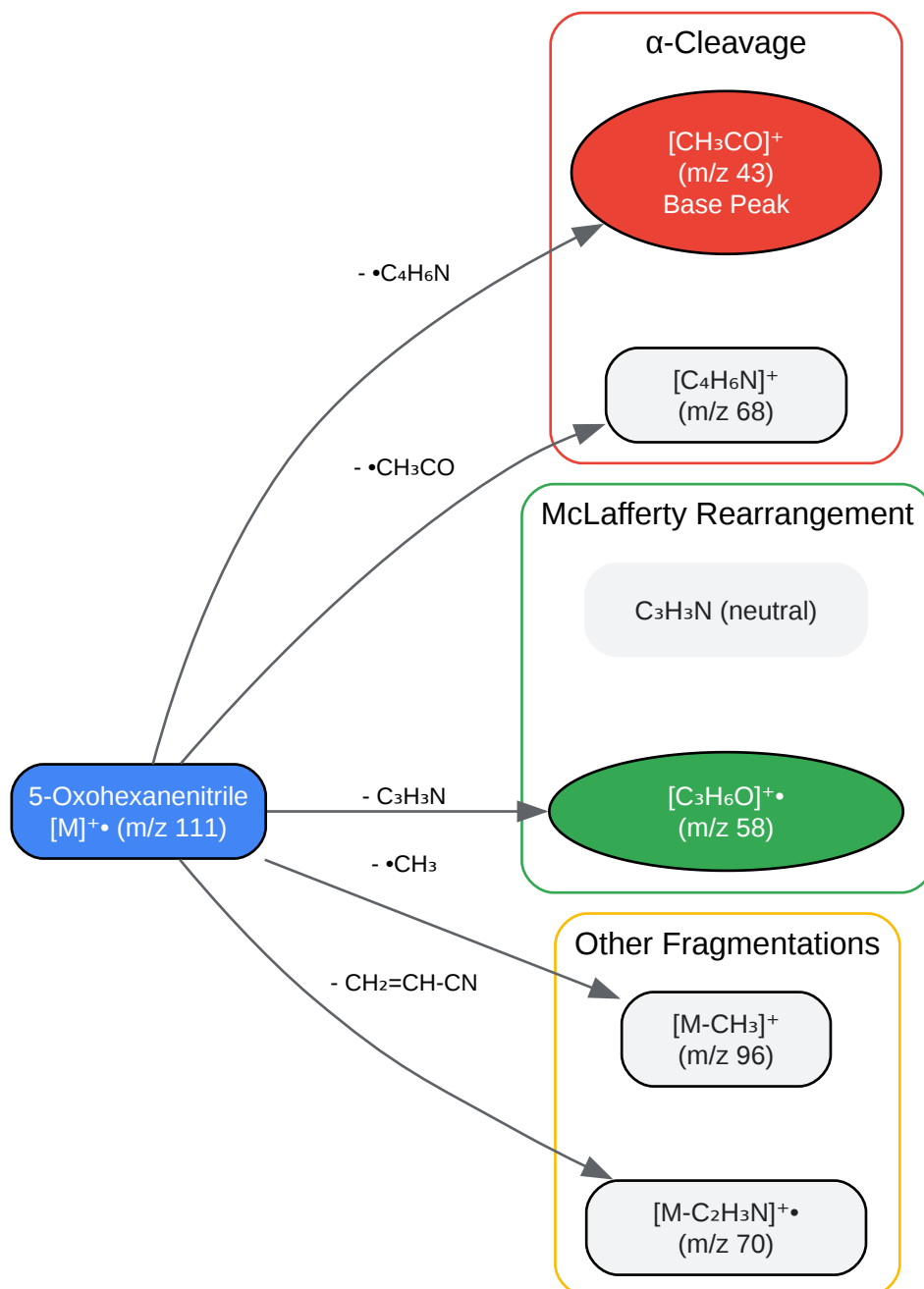
Data is sourced and compiled from the NIST Mass Spectrometry Data Center.

## Fragmentation Pathways

The fragmentation of **5-oxohexanenitrile** is primarily driven by the presence of the carbonyl group, leading to characteristic alpha-cleavage and McLafferty rearrangement. The nitrile group also influences the fragmentation, contributing to the formation of nitrogen-containing ions.

## 5-Oxohexanenitrile Fragmentation

The key fragmentation pathways for **5-oxohexanenitrile** are visualized below. The base peak at  $m/z$  43 corresponds to the stable acetyl cation ( $[\text{CH}_3\text{CO}]^+$ ), formed through  $\alpha$ -cleavage. Another significant fragmentation is the McLafferty rearrangement, which is characteristic of ketones with a  $\gamma$ -hydrogen, resulting in a prominent peak at  $m/z$  58.



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